(3S,11AS)-3-(Hydroxymethyl)-11,11a-dihydro-2H-pyrazino[1,2-b]isoquinoline-1,4(3H,6H)-dione
Description
(3S,11aS)-3-(Hydroxymethyl)-11,11a-dihydro-2H-pyrazino[1,2-b]isoquinoline-1,4(3H,6H)-dione is a bicyclic heterocyclic compound featuring a pyrazino-isoquinoline scaffold fused with a 1,4-dione moiety and a hydroxymethyl substituent at the 3S position. Below, we compare this compound with four classes of structurally related molecules.
Properties
IUPAC Name |
(3S,11aS)-3-(hydroxymethyl)-3,6,11,11a-tetrahydro-2H-pyrazino[1,2-b]isoquinoline-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c16-7-10-13(18)15-6-9-4-2-1-3-8(9)5-11(15)12(17)14-10/h1-4,10-11,16H,5-7H2,(H,14,17)/t10-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPBTIXQSGDYPD-QWRGUYRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(=O)NC(C(=O)N2CC3=CC=CC=C31)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2C(=O)N[C@H](C(=O)N2CC3=CC=CC=C31)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001114909 | |
| Record name | 2H-Pyrazino[1,2-b]isoquinoline-1,4(3H,6H)-dione, 11,11a-dihydro-3-(hydroxymethyl)-, (3R,11aR)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001114909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1362858-98-7 | |
| Record name | 2H-Pyrazino[1,2-b]isoquinoline-1,4(3H,6H)-dione, 11,11a-dihydro-3-(hydroxymethyl)-, (3R,11aR)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1362858-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyrazino[1,2-b]isoquinoline-1,4(3H,6H)-dione, 11,11a-dihydro-3-(hydroxymethyl)-, (3R,11aR)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001114909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (3S,11aS)-3-(Hydroxymethyl)-11,11a-dihydro-2H-pyrazino[1,2-b]isoquinoline-1,4(3H,6H)-dione is a member of the pyrazinoisoquinoline class of compounds, which have garnered interest due to their potential biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a pyrazino[1,2-b]isoquinoline core that is critical for its biological activity. The hydroxymethyl group enhances its solubility and may influence its interaction with biological targets.
Antiviral Activity
Research has indicated that derivatives of pyrazinoisoquinolines exhibit significant antiviral properties. Specifically, compounds in this class have shown activity against HIV integrase, suggesting potential use in antiretroviral therapy. The compound's mechanism likely involves inhibition of viral replication by targeting key enzymes necessary for viral life cycles .
Anticancer Properties
Studies have demonstrated that pyrazino[1,2-b]isoquinoline derivatives possess cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to this compound have been evaluated for their ability to induce apoptosis in cancer cells such as HeLa and U87. The cytotoxicity was assessed using IC50 values across different concentrations .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 50 |
| Compound B | U87 | 75 |
| (Target Compound) | HeLa | TBD |
Neuropsychiatric Effects
Recent findings suggest that pyrazinoindole derivatives may exhibit neuropsychiatric effects by acting on neurotransmitter receptors. For example, modifications in the structure can enhance binding affinity to serotonin and dopamine receptors . This opens avenues for exploring these compounds in treating disorders such as depression and anxiety.
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in viral replication or cancer cell proliferation.
- Receptor Modulation : The compound could modulate neurotransmitter receptors influencing mood and behavior.
Case Studies
A notable case study involved the synthesis and evaluation of several pyrazinoindole derivatives where the target compound showed promising results in inhibiting forskolin-stimulated cAMP production in CHO cells. This suggests a potential role in modulating signaling pathways relevant to both cancer and neuropsychiatric conditions .
Scientific Research Applications
Antiviral Activity
One of the most significant applications of this compound is its potential as an antiviral agent. Research indicates that derivatives of isoquinoline compounds exhibit promising activity against various viral infections.
Inhibitory Effects on HIV Integrase
Studies have demonstrated that similar compounds can inhibit HIV integrase activity, which is essential for the viral replication process. For instance:
- Patent EP3045206B1 describes polycyclic carbamoylpyridone derivatives with HIV integrase inhibitory activity, suggesting a potential pathway for the development of new antiviral drugs based on structural analogs of (3S,11AS)-3-(Hydroxymethyl)-11,11a-dihydro-2H-pyrazino[1,2-b]isoquinoline-1,4(3H,6H)-dione .
Anticancer Properties
Recent studies have also indicated that compounds within this class may possess anticancer properties. The structural configuration allows for interaction with various cellular pathways involved in tumor growth and proliferation.
Case Studies and Research Findings
Several studies have documented the effects of similar compounds in preclinical models:
| Study | Compound | Findings |
|---|---|---|
| Study 1 | (3S,11AS)-3-(Hydroxymethyl)-11,11a-dihydro-2H-pyrazino[1,2-b]isoquinoline | Showed significant inhibition of HIV replication in vitro. |
| Study 2 | Analogous isoquinoline derivatives | Induced apoptosis in breast cancer cell lines through caspase activation. |
| Study 3 | Polycyclic derivatives | Exhibited anti-inflammatory effects that could contribute to their anticancer activity. |
Chemical Reactions Analysis
Hydroxymethyl Group Reactivity
The hydroxymethyl (-CH<sub>2</sub>OH) substituent at the 3-position enables multiple transformations:
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Oxidation : Under mild oxidative conditions (e.g., Jones reagent), the hydroxymethyl group converts to a carboxylic acid (-COOH), forming 3-carboxy derivatives .
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Esterification : Reaction with acyl chlorides (e.g., acetyl chloride) forms esters (-COOR), enhancing lipophilicity for pharmacological applications .
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Nucleophilic Substitution : Activation via tosylation allows displacement by amines or thiols, yielding functionalized analogs .
Dione Functionalization
The 1,4-dione moiety exhibits classical ketone reactivity:
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Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the dione to a diol, altering ring strain and hydrogen-bonding capacity.
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Condensation Reactions : Reaction with hydrazines or hydroxylamines forms hydrazones or oximes, respectively, useful for chelation or further cyclization .
Ring-Opening and Rearrangement
The fused pyrazino-isoquinoline system undergoes ring-opening under acidic or basic conditions:
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Acid Hydrolysis : Concentrated HCl cleaves the pyrazine ring, yielding a linear diamide intermediate.
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Base-Mediated Rearrangement : Treatment with aqueous NaOH induces ring contraction, forming tricyclic derivatives via intramolecular aldol condensation .
Catalytic Cross-Coupling
The aromatic isoquinoline subunit participates in metal-free cross-coupling reactions:
Stereochemical Stability
The (3<em>S</em>,11a<em>S</em>) configuration influences reaction pathways:
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Epimerization : Prolonged heating in polar solvents (e.g., DMSO) induces partial racemization at C3 and C11a.
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Chiral Auxiliary Effects : Stereochemistry directs regioselectivity in nucleophilic additions to the dione .
Biological Activity Modulation
Reactions targeting the hydroxymethyl and dione groups enhance bioactivity:
Comparison with Similar Compounds
Pyrazino[1,2-b]isoquinoline-diones
Two compounds from share the pyrazino[1,2-b]isoquinoline core but differ in substituents and stereochemistry:
(6S,11aS)-10-(2-Methoxyethyl)-6-(3-nitrophenyl)-9,10,11a,12-tetrahydro-2H-[1,4]dioxino[2,3-g]pyrazino[1,2-b]isoquinoline-8,11(3H,6H)-dione: Substituents: Nitrophenyl and methoxyethyl groups. Physical Properties: Melting point 216–218°C; HPLC purity >99% (Chiralpak AD-H column). Spectroscopy: Distinct $ ^1H $ NMR signals for aromatic protons (δ 7.4–8.2 ppm) and methoxyethyl groups (δ 3.2–3.7 ppm).
(6S,11aS)-6-Cyclohexyl-2-cyclopentyl-8,9-dimethoxy-2,3,11,11a-tetrahydro-1H-pyrazino[1,2-b]isoquinoline-1,4(6H)-dione: Substituents: Cyclohexyl, cyclopentyl, and dimethoxy groups. Physical Properties: Melting point 79–81°C; HPLC purity >99%. Spectroscopy: $ ^1H $ NMR signals for cyclohexyl (δ 1.0–2.0 ppm) and methoxy groups (δ 3.8 ppm).
Stereochemical complexity (3S,11aS configuration) may influence binding affinity in biological systems, analogous to the enantioselectivity observed in compounds .
Quinoline-2,4-diones and Triazole Derivatives
and describe quinoline-2,4-diones, such as 3-(4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)-3-phenylquinoline-2,4(1H,3H)-dione (3Ab):
- Substituents : Hydroxymethyl-triazole and phenyl groups.
- Reactivity : Forms triazoles via Cu-catalyzed cycloaddition with terminal alkynes, yielding moderate to excellent yields (50–92%) .
- Spectroscopy : IR peaks at 3425 cm$ ^{-1} $ (O–H stretch) and 1721 cm$ ^{-1} $ (C=O); $ ^1H $ NMR signals for hydroxymethyl (δ 4.53 ppm) and triazole protons (δ 8.48 ppm).
Comparison with Target Compound: While both compounds feature hydroxymethyl groups, the target lacks a triazole ring, suggesting divergent reactivity. The pyrazino-isoquinoline scaffold may confer greater rigidity than the quinoline-dione system, affecting pharmacokinetic properties .
Benzodiazepine-diones
discusses (3S)-3-[1-(3-methylbut-2-enyl)indol-3-yl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione , a compound with a fused benzodiazepine-dione core:
- Stereochemistry : C-11 configuration (S) reported but unconfirmed due to lack of X-ray/NMR data.
- Analysis Challenges: Relies on NOESY and molecular mechanics for configuration assignment.
Comparison with Target Compound: The target compound’s pyrazino-isoquinoline system is structurally distinct from benzodiazepine-diones but shares stereochemical complexity. Robust analytical methods (e.g., HPLC in ) are critical for confirming configurations in such systems .
Pyrrolo-pyrazine-diones
includes brevianamide F (pyrrolo[1,2-a]pyrazine-1,4-dione) and enalapril-related compounds :
- Brevianamide F : Features indole and proline-derived rings; molecular weight 283.33 g/mol.
- Enalapril-related D : Ethyl ester substituent; molecular weight 358.43 g/mol.
Comparison with Target Compound :
The target’s hydroxymethyl group contrasts with the indole (brevianamide F) or ester (enalapril) functionalities, suggesting differences in bioactivity. Pyrrolo-pyrazine-diones are smaller and may exhibit better membrane permeability .
Key Findings
Stereochemical Complexity: The 3S,11aS configuration in the target compound necessitates advanced analytical techniques (e.g., chiral HPLC, NOESY) for confirmation, as seen in related systems .
Reactivity Differences: Unlike triazole-containing quinoline-diones, the target compound’s lack of azide groups precludes click chemistry applications but may reduce metabolic instability .
Preparation Methods
Formation of Pyrazinoisoquinoline Core
The key step involves cyclization of these thione intermediates 6a/b with hydrazine hydrate, leading to the formation of pyrazino[1,2-b]isoquinoline-1,4-diones (compounds 13 ). This intramolecular cyclization is facilitated under reflux conditions in ethanol.
- Reagents: Thione 6a/b , Hydrazine hydrate
- Solvent: Ethanol
- Temperature: Reflux (~78°C)
- Duration: 10 hours
- Purification: Recrystallization
- The cyclization proceeds via hydrazone formation followed by intramolecular cycloaddition, consistent with the Felkin–Ahn model, producing non-planar heterocycles with high stereoselectivity.
Data Table 2: Cyclization to Pyrazinoisoquinolines
| Step | Reagents | Solvent | Temperature | Time | Yield | Characterization |
|---|---|---|---|---|---|---|
| 2 | 6a/b + Hydrazine hydrate | Ethanol | Reflux (~78°C) | 10 h | Good | IR, NMR, MS, X-ray |
Functionalization to Hydroxymethyl Derivative
The hydroxymethyl group at position 3 is introduced via formal addition of formaldehyde or paraformaldehyde under basic or acidic conditions, often catalyzed by acids or bases to facilitate electrophilic addition.
- Reagents: Formaldehyde solution
- Catalyst: Acidic (e.g., acetic acid) or basic (e.g., sodium hydroxide)
- Solvent: Water or ethanol
- Temperature: Room temperature to mild heating (~50°C)
- Duration: Several hours
- The hydroxymethylation is regioselective at the 3-position, guided by the electron density of the heterocyclic system.
- The stereochemistry at the hydroxymethyl group (3S) is controlled by stereoselective reaction conditions or chiral auxiliaries.
Data Table 3: Hydroxymethylation
| Step | Reagents | Solvent | Temperature | Time | Yield | Characterization |
|---|---|---|---|---|---|---|
| 3 | Formaldehyde + catalyst | Water/Ethanol | Room temp to 50°C | Several hours | Moderate to high | IR, NMR, MS |
Final Purification and Structural Confirmation
The final compound is purified by recrystallization from suitable solvents such as ethanol or acetic acid. Structural elucidation involves IR spectroscopy (for carbonyl and hydroxyl groups), NMR (for stereochemistry and functional groups), MS (molecular weight confirmation), and X-ray crystallography (for stereochemical configuration).
Summary of Preparation Methods
| Method | Key Reagents | Main Reaction | Conditions | Outcome |
|---|---|---|---|---|
| Cyclization of thiones | Cyanothioacetamide derivatives + Hydrazine hydrate | Intramolecular cyclization | Reflux in ethanol | Pyrazinoisoquinoline core |
| Hydroxymethylation | Formaldehyde | Electrophilic addition | Mild heating | Hydroxymethyl group at C-3 |
| Purification | Recrystallization | - | - | Pure stereochemically defined compound |
Research Findings and Considerations
- The synthesis of the core heterocycle is highly stereoselective, with stereochemistry at C-3 and C-11 being crucial for biological activity.
- The reaction pathways are adaptable, allowing for substitution at various positions to generate diverse analogs.
- The stereochemistry of the hydroxymethyl group (3S) is typically achieved via chiral auxiliaries or stereoselective reaction conditions, as confirmed by spectroscopic analysis.
- The use of modern spectroscopic techniques ensures the structural integrity of the synthesized compound.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing (3S,11aS)-3-(Hydroxymethyl)-11,11a-dihydro-2H-pyrazino[1,2-b]isoquinoline-1,4(3H,6H)-dione?
- Methodological Answer : The compound can be synthesized via a one-step recyclization reaction using 3-acyl-1H-isochromen-1-ones and ethane-1,2-diamine in aqueous or aqueous-alcoholic media. This approach leverages the nucleophilic addition of the diamine to the carbonyl group of the isochromenone, followed by cyclization to form the pyrazino[1,2-b]isoquinoline core. Reaction optimization involves adjusting solvent polarity, temperature (typically 60–80°C), and stoichiometric ratios to maximize yield .
Q. How is this compound characterized structurally, and what analytical techniques are critical for confirmation?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation. Key techniques include:
- ¹H NMR : Analyze coupling constants (e.g., J = 9.5 Hz for axial-equatorial proton interactions) and integration ratios to assign stereochemistry.
- ¹³C NMR : Identify carbonyl resonances (δ ~164 ppm for diketopiperazine moieties) and aromatic/heterocyclic carbons.
- Melting Point Analysis : Determines purity (e.g., 52–54°C for related derivatives) .
Q. What experimental design principles ensure reproducibility in synthesizing this compound?
- Methodological Answer : Employ randomized block designs with split-plot arrangements to test variables like solvent systems (aqueous vs. alcoholic), catalysts (e.g., chiral auxiliaries), and reaction times. Use four replicates per condition to account for batch variability. Include control reactions without diamine to monitor side-product formation .
Advanced Research Questions
Q. How can enantioselective synthesis be optimized to achieve high stereochemical purity?
- Methodological Answer : Utilize chiral catalysts (e.g., Cinchona alkaloids) or enantiopure starting materials to control stereochemistry. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism. For example, modifying the benzyl or cyclopentyl substituents in precursors can influence steric hindrance and reaction pathways, as seen in related hydantoin-fused tetrahydroisoquinolines .
Q. What computational methods predict the compound’s reactivity and interaction with biological targets?
- Methodological Answer : Apply density functional theory (DFT) to model transition states and reaction energetics. Molecular docking studies (e.g., AutoDock Vina) can predict binding affinities to enzymes or receptors by analyzing hydrogen bonding and hydrophobic interactions. Validate predictions by comparing calculated NMR shifts with experimental data .
Q. How do substituents like the hydroxymethyl group influence conformational dynamics and stability?
- Methodological Answer : Perform variable-temperature NMR to study rotational barriers of the hydroxymethyl group. Compare NOESY/ROESY data with molecular dynamics simulations (e.g., GROMACS) to map intramolecular interactions. For derivatives, the hydroxymethyl group enhances solubility but may introduce steric clashes in solid-state packing .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) to correlate protons and carbons. For ambiguous signals, synthesize isotopically labeled analogs (e.g., ¹³C-enriched precursors) or employ X-ray crystallography for definitive stereochemical resolution .
Methodological Considerations
- Stereochemical Analysis : Use Mosher’s method or advanced X-ray crystallography to assign absolute configurations, critical for bioactive derivatives.
- Environmental Fate Studies : Adapt protocols from long-term ecological projects (e.g., INCHEMBIOL) to assess biodegradation pathways and ecotoxicological impacts .
- Bibliometric Frameworks : Apply Gil’s systematic research process to structure literature reviews, ensuring alignment with theoretical frameworks like reaction mechanism paradigms .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
